molecular formula C8H8F3NO B13033775 (5-Amino-2-(trifluoromethyl)phenyl)methanol

(5-Amino-2-(trifluoromethyl)phenyl)methanol

Cat. No.: B13033775
M. Wt: 191.15 g/mol
InChI Key: HXUBNJKIIAOFAQ-UHFFFAOYSA-N
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Description

(5-Amino-2-(trifluoromethyl)phenyl)methanol (CAS 220107-65-3) is a chemical building block of significant interest in advanced research and development, particularly in the design of novel active compounds. Its structure, which incorporates both an amino group and a metabolically stable trifluoromethyl group on a benzyl alcohol core, makes it a valuable intermediate for synthetic chemistry. The trifluoromethyl group is a key pharmacophore in modern agrochemical and pharmaceutical design. Its introduction into organic compounds is a strategic method to improve properties such as lipophilicity, metabolic stability, and overall bioactivity . This compound serves as a critical precursor in the synthesis of complex molecules, including 4-phenyl-6-trifluoromethyl-2-aminopyrimidines , which have demonstrated promising fungicidal activity against pathogens like Botrytis cinerea . Researchers value this chemical for its potential in creating new solutions to combat fungicidal resistance . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

[5-amino-2-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-3,13H,4,12H2

InChI Key

HXUBNJKIIAOFAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Common starting materials include 2-amino-5-(trifluoromethyl)benzaldehyde or 5-amino-2-(trifluoromethyl)benzonitrile, which serve as precursors for the methanol group introduction via reduction or other functional group interconversions.

Reduction of Aromatic Aldehydes or Nitriles to Alcohols

A widely used method involves the reduction of 2-amino-5-(trifluoromethyl)benzaldehyde or related nitriles to the corresponding benzyl alcohol derivative:

  • Reduction with Lithium Aluminum Hydride (LiAlH4): This strong reducing agent converts aromatic nitriles or aldehydes into the corresponding benzyl alcohols efficiently. For example, trifluoromethyl-substituted aromatic nitriles have been reduced to amino-trifluoromethyl benzyl alcohols in high yields using LiAlH4 in ether solvents.

  • Hydrogenolysis over Raney Nickel: Another method involves catalytic hydrogenation of precursor cyanohydrins or related intermediates to yield the amino alcohol.

Hydroxymethylation via Formylation and Subsequent Reduction

An alternative approach involves:

  • Formylation of the aromatic ring at the 2-position.
  • Reduction of the formyl group to the methanol group.

This sequence often uses mild reducing agents or catalytic hydrogenation under controlled conditions to preserve the amino and trifluoromethyl substituents intact.

Protection and Deprotection Strategies

Because of the presence of reactive amino groups, protection (e.g., as sulfonamides or carbamates) may be employed during some synthetic steps to avoid side reactions, followed by deprotection to yield the free amino alcohol.

Purification and Crystallization

Purification is commonly achieved by column chromatography on silica gel using ethyl acetate/petroleum ether mixtures as eluents. Slow evaporation methods from solvents such as ethyl acetate or petroleum ether can yield crystalline products suitable for further characterization.

Representative Preparation Procedure (Literature-Based Example)

Step Reagents and Conditions Description Yield / Notes
1. Starting from 2-amino-5-(trifluoromethyl)benzonitrile Dissolve in ether solvent Precursor preparation
2. LiAlH4 reduction in dry ether, reflux Reduction of nitrile to benzyl alcohol High yield (up to 75%)
3. Work-up with aqueous acid Quenching excess LiAlH4 and isolation of product Careful control to avoid decomposition
4. Purification by silica gel chromatography (ethyl acetate/petroleum ether 1:6) Isolate pure this compound Product purity >95%
5. Optional recrystallization from ethyl acetate Obtain crystalline solid for characterization Crystals suitable for X-ray analysis

Analytical Data and Characterization

  • NMR Spectroscopy: Proton and fluorine NMR confirm the substitution pattern and the presence of the trifluoromethyl group.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound.
  • Melting Point: Typically reported in literature for crystalline samples.
  • X-ray Crystallography: Confirms molecular structure and substitution positions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Reduction of nitriles/aldehydes 2-amino-5-(trifluoromethyl)benzonitrile/benzaldehyde LiAlH4, Raney Ni Reflux in ether, catalytic hydrogenation High yield, straightforward Requires careful handling of reagents
Hydroxymethylation via formylation Aromatic amine precursors Formylation reagents, reducing agents Controlled temperature, inert atmosphere Selective functionalization Multi-step, protection needed
Protection/deprotection strategies Amino-substituted intermediates Sulfonyl chlorides, DMAP, solvents Room temp to reflux Prevents side reactions Additional synthetic steps

Research Findings and Notes

  • The trifluoromethyl group is electron-withdrawing, influencing reactivity and requiring mild conditions to avoid side reactions.
  • The amino group can be sensitive to oxidation; thus, inert atmosphere and protection strategies are often necessary.
  • Solubility and formulation data indicate that the compound dissolves well in DMSO and can be formulated with PEG300, Tween 80, and corn oil for biological applications.
  • Crystallographic studies confirm the molecular conformation and purity of the synthesized compound.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form a ketone or carboxylic acid depending on conditions:

Oxidizing Agent Product Conditions Yield
PCC (CrO₃-based)5-Amino-2-(trifluoromethyl)benzaldehydeDichloromethane, RT, 2h78%
KMnO₄ (acidic)5-Amino-2-(trifluoromethyl)benzoic acidH₂SO₄, 80°C, 6h65%

The trifluoromethyl group stabilizes the intermediate carbonyl through inductive effects, preventing over-oxidation in mild conditions.

Esterification and Ether Formation

The hydroxyl group participates in nucleophilic substitutions:

Esterification with Acetic Anhydride

  • Reagents: Acetic anhydride, pyridine

  • Product: 5-Amino-2-(trifluoromethyl)phenyl acetate

  • Yield: 89% after 1h at 50°C.

Sulfation

  • Reagents: Sulfur trioxide-trimethyl complex, NaHCO₃

  • Product: 2-Amino-5-cyano-4-(trifluoromethyl)phenyl hydrogen sulfate

  • Conditions: 40°C, 72h, aqueous medium

  • Yield: 72% .

Electrophilic Aromatic Substitution

The amino group directs electrophiles to the para position relative to itself:

Iodination

  • Reagents: N-Iodosuccinimide (NIS), p-toluenesulfonic acid

  • Product: 2-Iodo-4-nitro-5-(trifluoromethyl)aniline

  • Conditions: THF/MeOH (1:1), 16h, RT

  • Yield: 67% .

Nitration

  • Reagents: HNO₃/H₂SO₄

  • Product: 5-Nitro-2-(trifluoromethyl)phenylmethanol

  • Note: Competitive oxidation of the alcohol requires controlled conditions.

Cross-Coupling Reactions

The compound participates in transition-metal-free C–H arylation:

Mechanism Highlights

  • Radical Initiation : tBuOK transfers an electron to aryl iodides, generating aryl radicals .

  • Coupling : Radical intermediates combine with benzene derivatives to form biaryl structures.

  • Role of Amino Group : Stabilizes intermediates via hydrogen bonding with potassium cations .

Substrate Product Catalyst Yield
4-Iodonitrobenzene2-Amino-5-nitrobiaryl derivative(2-(Methylamino)phenyl)methanol58%

Hydrogen Bonding and Biological Interactions

The amino and hydroxyl groups enable interactions with biological targets:

  • Enzyme Inhibition : Forms hydrogen bonds with catalytic residues (e.g., kinases).

  • Solubility : pKa of amino group (~4.8) enhances water solubility at physiological pH.

Key Mechanistic Insights

  • Oxidation Selectivity : PCC preferentially oxidizes the benzylic alcohol without affecting the amino group.

  • Radical Stability : The trifluoromethyl group stabilizes transition states in coupling reactions by withdrawing electron density .

  • Steric Effects : Bulkiness of the trifluoromethyl group limits substitution at the ortho position .

This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., fluorinated polymers) . Experimental procedures emphasize rigorous exclusion of moisture for reactions involving sensitive intermediates like sulfates .

Scientific Research Applications

Drug Development

The trifluoromethyl group in (5-Amino-2-(trifluoromethyl)phenyl)methanol enhances the pharmacokinetic properties of drugs. Compounds containing this moiety have been investigated for their efficacy in treating various diseases. For instance, drugs with trifluoromethyl groups have shown improved metabolic stability and bioavailability, making them favorable candidates for development in therapeutic areas such as oncology and infectious diseases .

Case Study:
A study highlighted the synthesis of a series of trifluoromethyl-containing compounds that demonstrated promising activity against specific cancer cell lines. The incorporation of this compound into these compounds resulted in enhanced anti-cancer properties due to its ability to modulate biological pathways effectively .

Polymer Chemistry

This compound has been utilized in the synthesis of advanced materials, particularly polymers with tailored properties. Its amino group allows for further functionalization, leading to polymers with improved thermal stability and chemical resistance.

Data Table: Polymer Properties

Polymer TypeProperty EnhancedMeasurement Method
PolyurethaneThermal StabilityDifferential Scanning Calorimetry (DSC)
Epoxy ResinChemical ResistanceSolvent Resistance Test

Colorants for Hair Dyes

The compound is also explored as a colorant for oxidative dyeing processes, particularly in the cosmetic industry. Its derivatives are effective in producing vibrant shades for keratin fibers like hair.

Case Study:
Research indicates that formulations containing this compound derivatives provide excellent wash fastness and light fastness when used as hair dyes. The incorporation of this compound allows for a broader spectrum of color shades while maintaining the integrity of the hair structure during the dyeing process .

Toxicological Considerations

While exploring its applications, it is crucial to note that some studies have reported toxicity associated with related compounds. For example, inhalation exposure to similar trifluoromethyl-containing compounds has resulted in adverse health effects such as methemoglobinemia and toxic encephalopathy . Therefore, safety assessments are essential when developing products containing this compound.

Mechanism of Action

The mechanism of action of (5-Amino-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) Trifluoromethyl-Substituted Phenylmethanols
  • (4-(Trifluoromethyl)phenyl)methanol: Substituents: -CF₃ at C4, -CH₂OH at C1. Molecular Weight (MS): 138.15 g/mol . Compared to the target compound, the -CF₃ group at C4 (vs. C2) reduces steric hindrance near the hydroxymethyl group. This positional difference may alter solubility and hydrogen-bonding capacity.
  • (2-(Trifluoromethyl)phenyl)methanol: Substituents: -CF₃ at C2, -CH₂OH at C1. This compound lacks the C5 amino group but shares the -CF₃ substitution at C2.
(b) Amino-Substituted Phenylmethanols
  • (5-Amino-2-Methylphenyl)methanol: Substituents: -NH₂ at C5, -CH₃ at C2, -CH₂OH at C1. Molecular Weight: 137.18 g/mol . Replacing -CF₃ with -CH₃ eliminates the electron-withdrawing effect, resulting in a less polarized aromatic system. This may enhance solubility in polar solvents compared to the target compound.
  • (2-Amino-5-fluorophenyl)methanol: Substituents: -NH₂ at C2, -F at C5, -CH₂OH at C1. Molecular Formula: C₇H₈FNO . The fluorine atom introduces moderate electron-withdrawing effects, but the amino group’s position (C2 vs. C5) alters the electronic distribution and steric profile.

Functional Group Modifications

(a) Ethanol vs. Methanol Derivatives
  • (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol: Substituents: -CF₃ at C3, -NH₂ and -CH₂CH₂OH at C2. Molecular Weight: 205.18 g/mol . The ethanol chain increases hydrophilicity compared to methanol derivatives. The stereochemistry (R-configuration) may influence chiral recognition in biological systems.
  • 1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol: Substituents: -NH₂ at C5, -Cl at C2, -CF₃CH₂OH at C1. Molecular Weight: 225.59 g/mol .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Reference ID
(5-Amino-2-(trifluoromethyl)phenyl)methanol -NH₂ (C5), -CF₃ (C2), -CH₂OH (C1) ~193.13 (calculated) High polarity, strong H-bond donor/acceptor Inferred
(4-(Trifluoromethyl)phenyl)methanol -CF₃ (C4), -CH₂OH (C1) 138.15 Moderate lipophilicity
(2-(Trifluoromethyl)phenyl)methanol -CF₃ (C2), -CH₂OH (C1) ~176.12 (calculated) High steric hindrance near -CH₂OH
(5-Amino-2-Methylphenyl)methanol -NH₂ (C5), -CH₃ (C2), -CH₂OH (C1) 137.18 Enhanced solubility in polar solvents
(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol -CF₃ (C3), -NH₂/-CH₂CH₂OH (C2) 205.18 Increased hydrophilicity, chiral center

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis may involve nitro reduction or protective group strategies, as seen in analogous compounds (e.g., uses Na₂S₂O₅ for cyclization ).
  • Pharmacological Potential: The -NH₂ and -CF₃ combination could optimize interactions with targets like dopamine receptors or LAT1 transporters, as suggested by SAR studies .
  • Stability Considerations: Trifluoromethyl groups often enhance metabolic stability, but the amino group may introduce susceptibility to oxidation, necessitating protective modifications .

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing (5-Amino-2-(trifluoromethyl)phenyl)methanol?

Answer:
The synthesis typically involves multi-step reactions with careful control of pH, solvents, and purification. For example, in analogous trifluoromethyl-containing compounds, methanol and aqueous NaOH are used to hydrolyze intermediates, followed by acidification (e.g., 6 N HCl to pH 3) and extraction with ethyl acetate/water. Key parameters include:

  • Reaction time : 10–24 hours at room temperature for hydrolysis steps .
  • Purification : Reverse-phase C18 chromatography (acetonitrile/water gradients) yields >90% purity .
  • Solvent selection : Methanol and acetonitrile are preferred for solubility and stability of intermediates .

Basic Question: How can researchers validate the purity and structural identity of this compound?

Answer:
Combine analytical techniques:

  • LCMS : Monitor molecular ion peaks (e.g., m/z 393 [M+H]⁺ for similar compounds) and confirm mass accuracy .
  • HPLC : Use retention times (e.g., 0.29–1.67 minutes under SQD-FA50 or SMD-TFA05 conditions) to assess purity .
  • NMR : Assign peaks for the amino (-NH₂), trifluoromethyl (-CF₃), and methanol (-CH₂OH) groups. Collaborate with experts for complex splitting patterns, as noted in referenced studies .

Advanced Question: What strategies resolve contradictions in reported synthetic yields for similar trifluoromethylphenyl derivatives?

Answer:
Discrepancies often arise from subtle parameter variations:

  • Catalyst loading : Adjust cesium carbonate or tetrabutylammonium iodide concentrations (e.g., 1.5 equiv. vs. 2.0 equiv.) to optimize coupling reactions .
  • Temperature sensitivity : For iodination or alkylation steps, maintain strict nitrogen atmospheres and temperatures (±2°C) to prevent side reactions .
  • Replication : Cross-validate methods using independent labs, as done in multi-step syntheses with >90% yield reproducibility .

Advanced Question: How can computational modeling predict the electronic effects of the trifluoromethyl group in this compound?

Answer:
Density Functional Theory (DFT) simulations assess:

  • Electron-withdrawing effects : The -CF₃ group reduces electron density on the aromatic ring, influencing reactivity in nucleophilic substitutions .
  • Solubility parameters : Predict logP values using software like Schrödinger’s QikProp, validated against HPLC retention data .
  • Bioactivity correlations : Compare frontier molecular orbitals (HOMO/LUMO) with experimental IC₅₀ values in bioactive assays .

Advanced Question: What biological assays are suitable for evaluating this compound’s therapeutic potential?

Answer:
Prioritize assays based on structural analogs:

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations, referencing fluorinated derivatives in [8, 21].
  • Anti-inflammatory effects : Measure COX-2 inhibition via ELISA or Western blot, as seen in trifluoromethyl-containing NSAID analogs .
  • Metabolic stability : Conduct microsomal stability tests (e.g., human liver microsomes) to assess CYP450 interactions .

Advanced Question: How does the amino group influence the compound’s stability under varying storage conditions?

Answer:
The -NH₂ group necessitates:

  • Temperature control : Store at –20°C under nitrogen to prevent oxidation, as degradation is observed in similar amines at >25°C .
  • pH stability : Buffer solutions (pH 6–8) mitigate protonation/deprotonation, preserving solubility and reactivity .
  • Light sensitivity : Use amber vials to avoid photodegradation, critical for compounds with aromatic amines .

Advanced Question: What methodologies characterize the compound’s interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for protein targets like kinases or GPCRs .
  • X-ray crystallography : Co-crystallize with enzymes (e.g., carbonic anhydrase) to map binding pockets influenced by the -CF₃ group .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during ligand-receptor binding .

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